molecular formula C10H9NO3 B1349102 Ethyl 4-isocyanatobenzoate CAS No. 30806-83-8

Ethyl 4-isocyanatobenzoate

Cat. No.: B1349102
CAS No.: 30806-83-8
M. Wt: 191.18 g/mol
InChI Key: CFEPCPHKICBCJV-UHFFFAOYSA-N
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Description

Ethyl 4-isocyanatobenzoate: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of benzoic acid and contains an isocyanate functional group. This compound is used in various chemical synthesis processes and has applications in the preparation of cellulose derivatives and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-isocyanatobenzoate can be synthesized through the reaction of ethyl 4-aminobenzoate with phosgene or triphosgene . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of exposure to hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-isocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    4-Aminobenzoic Acid: Formed from hydrolysis

Mechanism of Action

The mechanism of action of ethyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental in the formation of polymers and other organic compounds .

Comparison with Similar Compounds

    Methyl 4-isocyanatobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Isocyanatobenzoic Acid: Contains a carboxylic acid group instead of an ester group.

    Phenyl Isocyanate: Contains a phenyl group instead of a benzoate group

Uniqueness: this compound is unique due to its combination of an isocyanate group and an ethyl ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

ethyl 4-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEPCPHKICBCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184815
Record name Ethyl 4-isocyanatobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30806-83-8
Record name Ethyl 4-isocyanatobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30806-83-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-isocyanatobenzoate
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Record name Ethyl 4-isocyanatobenzoate
Source EPA DSSTox
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Record name Ethyl 4-isocyanatobenzoate
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Synthesis routes and methods

Procedure details

To a solution of 1.5 g (9.08 mmol) 4-amino-benzoic acid ethyl ester in 16 ml of THF was added 0.621 ml (5 mmol) of trichloromethyl chloroformate. The reaction mixture was stirred under reflux for 1 h and then concentrated under reduced pressure to dryness. The crude 4-Isocyanato-benzoic acid ethyl ester was used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.621 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl 4-isocyanatobenzoate modify cellulose, and what are the implications of this modification?

A1: this compound reacts with cellulose in a homogeneous solution of Lithium Chloride/N,N-Dimethylacetamide (LiCl/DMAc) to form cellulose carbamate derivatives. [] This reaction utilizes the isocyanate functional group (-N=C=O) of this compound, which readily reacts with hydroxyl groups (-OH) present in cellulose.

Q2: How does the reactivity of this compound compare to other reagents used for cellulose modification in the provided research?

A2: The research highlights that this compound exhibits superior reactivity compared to activated esters of N,N-dimethylaminobenzoic acids for cellulose modification. [] This higher reactivity translates into a more efficient reaction, allowing for controllable degrees of substitution (DS) on the cellulose molecule and achieving higher yields.

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